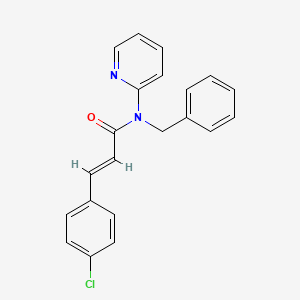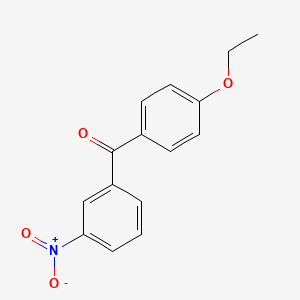
N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as SMT, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a thiourea derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, such as Candida albicans. This compound has also been shown to have antitumor effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its relatively low cost and easy synthesis method. Additionally, this compound has been shown to have low toxicity and high stability, making it a suitable candidate for further studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea. One potential area of research is its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Other potential areas of research include the development of novel this compound derivatives with improved efficacy and the study of this compound in combination with other drugs for synergistic effects.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 4-methylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 190-192°C.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4S/c1-17-6-8-18(9-7-17)16-13(19)15-10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTBLRXYQVZVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)





![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)


![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)

![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)